molecular formula C13H9F3N2O3 B14773575 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid

2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid

Cat. No.: B14773575
M. Wt: 298.22 g/mol
InChI Key: BHAWSCHXFXSSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid is a heterocyclic aromatic compound with the molecular formula C13H9F3N2O3. It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a trifluoromethoxyphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, reduced trifluoromethoxy compounds, and substituted aromatic rings .

Scientific Research Applications

2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-3-(4-trifluoromethoxy-phenyl)propionic acid
  • 5-(Trifluoromethoxy)anthranilic acid

Comparison: Compared to these similar compounds, 2-Amino-5-(2-(trifluoromethoxy)phenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

IUPAC Name

2-amino-5-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)21-10-4-2-1-3-8(10)7-5-9(12(19)20)11(17)18-6-7/h1-6H,(H2,17,18)(H,19,20)

InChI Key

BHAWSCHXFXSSNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.